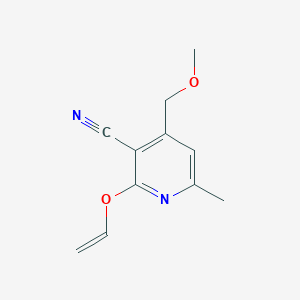![molecular formula C10H19NO4S2 B14302056 3-(Ethenesulfonyl)-N-[3-(ethenesulfonyl)propyl]propan-1-amine CAS No. 112078-52-1](/img/structure/B14302056.png)
3-(Ethenesulfonyl)-N-[3-(ethenesulfonyl)propyl]propan-1-amine
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
3-(Ethenesulfonyl)-N-[3-(ethenesulfonyl)propyl]propan-1-amine is an organic compound characterized by the presence of ethenesulfonyl groups attached to a propylamine backbone
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-(Ethenesulfonyl)-N-[3-(ethenesulfonyl)propyl]propan-1-amine typically involves the reaction of ethenesulfonyl chloride with propylamine under controlled conditions. The reaction is carried out in an inert atmosphere to prevent unwanted side reactions. The reaction mixture is usually stirred at room temperature for several hours to ensure complete conversion of the reactants to the desired product.
Industrial Production Methods
In an industrial setting, the production of this compound may involve the use of continuous flow reactors to optimize reaction efficiency and yield. The use of catalysts and solvents can also enhance the reaction rate and selectivity. The final product is typically purified through distillation or recrystallization to achieve the desired purity.
Chemical Reactions Analysis
Types of Reactions
3-(Ethenesulfonyl)-N-[3-(ethenesulfonyl)propyl]propan-1-amine can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form sulfonic acid derivatives.
Reduction: Reduction reactions can convert the ethenesulfonyl groups to ethyl groups.
Substitution: The ethenesulfonyl groups can be substituted with other functional groups, such as halides or alkyl groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and hydrogen peroxide (H₂O₂).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄) are typically used.
Substitution: Substitution reactions often involve the use of nucleophiles like halides (e.g., NaCl) or alkylating agents (e.g., methyl iodide).
Major Products Formed
Oxidation: Sulfonic acid derivatives.
Reduction: Ethyl-substituted derivatives.
Substitution: Various substituted amines depending on the nucleophile used.
Scientific Research Applications
3-(Ethenesulfonyl)-N-[3-(ethenesulfonyl)propyl]propan-1-amine has several applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential as a biochemical probe to study enzyme activity.
Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and antimicrobial effects.
Industry: Utilized in the production of specialty chemicals and materials with unique properties.
Mechanism of Action
The mechanism of action of 3-(Ethenesulfonyl)-N-[3-(ethenesulfonyl)propyl]propan-1-amine involves its interaction with specific molecular targets, such as enzymes or receptors. The ethenesulfonyl groups can form covalent bonds with nucleophilic sites on proteins, leading to the modulation of their activity. This interaction can affect various biochemical pathways and cellular processes, contributing to the compound’s observed effects.
Comparison with Similar Compounds
Similar Compounds
- 3-(Ethenesulfonyl)propionamide
- 3-(Ethenesulfonyl)-2-methylpropionamide
- 3-(2-Chloroethanesulfonyl)propionamide
Uniqueness
3-(Ethenesulfonyl)-N-[3-(ethenesulfonyl)propyl]propan-1-amine is unique due to its dual ethenesulfonyl groups, which provide distinct reactivity and potential for diverse applications. Compared to similar compounds, it offers enhanced versatility in chemical synthesis and potential biological activity.
Properties
CAS No. |
112078-52-1 |
|---|---|
Molecular Formula |
C10H19NO4S2 |
Molecular Weight |
281.4 g/mol |
IUPAC Name |
3-ethenylsulfonyl-N-(3-ethenylsulfonylpropyl)propan-1-amine |
InChI |
InChI=1S/C10H19NO4S2/c1-3-16(12,13)9-5-7-11-8-6-10-17(14,15)4-2/h3-4,11H,1-2,5-10H2 |
InChI Key |
MTZIIFKAJDDRQU-UHFFFAOYSA-N |
Canonical SMILES |
C=CS(=O)(=O)CCCNCCCS(=O)(=O)C=C |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![Diethyl [1-(methylsulfanyl)prop-1-en-1-yl]phosphonate](/img/structure/B14301973.png)
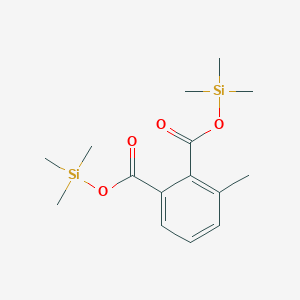
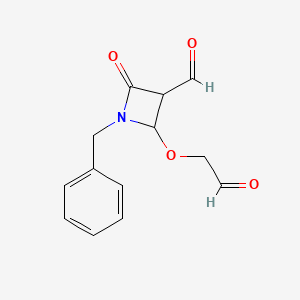
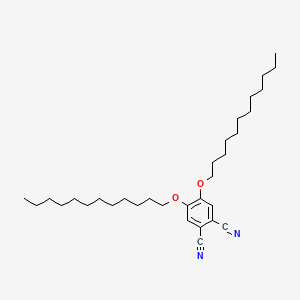

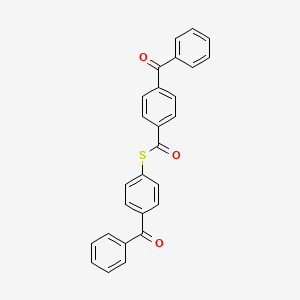
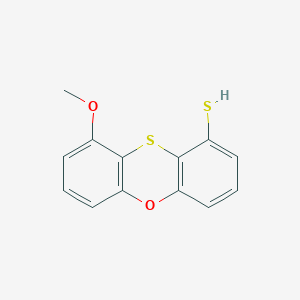
![(1,2-Phenylene)bis[difluoro(phenyl)silane]](/img/structure/B14301997.png)
![O,O-Diethyl [2-({2-oxo-2-[(1,3-thiazol-2-yl)amino]ethyl}amino)ethenyl]phosphonothioate](/img/structure/B14302003.png)
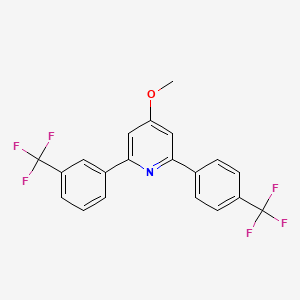
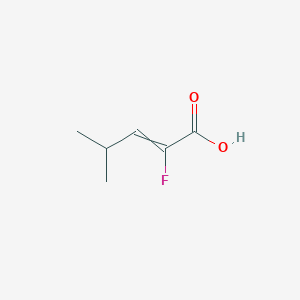
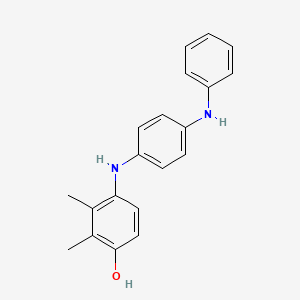
![1-[1-(2,3,4,5-Tetramethylcyclopenta-2,4-dien-1-yl)ethyl]-1H-indene](/img/structure/B14302029.png)
